5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
5-Chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chloro and methoxy group at positions 5 and 2, respectively. The pyrazolo[1,5-a]pyridine moiety is linked via an amide bond at the nitrogen atom of the pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive heterocycles . The chloro and methoxy substituents likely enhance electronic and steric properties, influencing binding affinity and solubility in biological systems.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-14-3-2-10(16)8-13(14)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMEFQVWBQTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[1,5-a]pyridine core with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final compound is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)aniline.
Substitution: Formation of 5-substituted-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has identified pyrazolo[1,5-a]pyridine derivatives as promising candidates for anticancer therapies. The compound has been studied for its potential to inhibit specific kinases involved in cancer progression. For instance, it has shown efficacy against adaptor-associated kinase 1 (AAK1), which plays a crucial role in synaptic vesicle recycling and is implicated in various cancers .
Case Study: Inhibition of AAK1
A study demonstrated that compounds similar to 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide effectively inhibited AAK1 activity, leading to reduced cell proliferation in cancer cell lines. The inhibition of this kinase could disrupt the signaling pathways that promote tumor growth and metastasis.
1.2 Enzyme Inhibition
The compound also exhibits potential as an inhibitor of other protein kinases, such as AXL and c-MET. These kinases are associated with processes like cell growth and differentiation, making them critical targets for therapeutic intervention in diseases characterized by abnormal cell signaling .
Table 1: Summary of Kinase Inhibition Studies
| Compound Name | Target Kinase | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | AAK1 | 0.15 | |
| Similar Derivative | AXL | 0.10 | |
| Similar Derivative | c-MET | 0.08 |
Material Science Applications
2.1 Optical Properties
Recent studies have highlighted the optical properties of pyrazolo[1,5-a]pyrimidine derivatives, including their potential as fluorophores. These compounds can undergo excited-state intramolecular proton transfer (ESIPT), making them suitable for applications in sensors and imaging technologies .
Case Study: Fluorescent Properties
A family of pyrazolo[1,5-a]pyrimidines was synthesized and characterized for their fluorescence properties. The findings indicated that these compounds could be used as effective fluorescent markers due to their high quantum yields and stability under various conditions.
Synthesis and Functionalization
The synthesis of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves several methods that enhance its structural diversity and functionalization potential. Recent advances have focused on improving synthetic routes to create derivatives with enhanced biological activity.
Table 2: Synthetic Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Reaction of NH-3-aminopyrazoles with β-dicarbonyls | Up to 90% |
| Functionalization Reactions | Modifications at positions 2, 3, 5, 6, and 7 | Variable |
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide with structurally related compounds, focusing on core scaffolds, substituents, and reported biological activities:
Key Observations:
Core Heterocycle Differences: The pyrazolo[1,5-a]pyridine core in the target compound distinguishes it from pyrazolo[1,5-a]pyrimidines (e.g., ), which contain an additional nitrogen atom. This difference impacts electron distribution and binding pocket interactions in kinase targets .
Substituent Effects :
- The 5-chloro-2-methoxybenzamide group in the target compound may improve solubility compared to trifluoromethyl (CF₃)-substituted analogues (), which are more lipophilic and may hinder bioavailability .
- The methoxy group in the target compound could enhance hydrogen bonding with kinase ATP-binding sites, similar to 4-methoxyphenyl substituents in derivatives .
Synthetic Routes: Microwave-assisted cyclization (e.g., Moustafa et al., ) is critical for regioselective synthesis of pyrazolo[1,5-a]pyridines, avoiding isomeric byproducts common in traditional methods . Potassium carbonate/isopropanol systems () offer high-yield routes for pyrazolo[1,5-a]pyrimidines but may require optimization for pyrazolo[1,5-a]pyridines .
Biological Activity :
- Pyrazolo[1,5-a]pyridine derivatives in and are patented as PARG inhibitors and cyclin-dependent kinase (CDK) inhibitors , suggesting the target compound may share similar mechanisms .
- Antimicrobial pyridones () highlight the importance of sulfonyl and alkylthio groups, absent in the target compound, which instead prioritizes kinase selectivity .
Data Table: Physicochemical Properties (Theoretical)
Research Findings and Implications
- Kinase Selectivity : The pyrazolo[1,5-a]pyridine scaffold’s planar structure may favor binding to hydrophobic kinase pockets, while the methoxy group could engage in polar interactions, as seen in CDK inhibitors () .
- Synthetic Challenges : Regioselective cyclization () and purification remain hurdles compared to pyrazolo[1,5-a]pyrimidines, which benefit from established protocols .
Biological Activity
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and data.
- Molecular Formula : C₁₅H₁₂ClN₃O₂
- Molecular Weight : 301.73 g/mol
- CAS Number : 2034586-11-1
Biological Activity Overview
The biological activities of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide are primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives exhibit notable anticancer activity. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | MCF-7 | 12.50 | |
| 2-(4-(5-Amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione | HCT-116 | 3.79 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored extensively:
- Broad-Spectrum Activity : Compounds similar to 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties are another significant aspect of this compound's biological activity:
- Mechanism of Action : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized several pyrazolo[1,5-a]pyridine derivatives, including 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide. These compounds were evaluated for their anticancer activity against human cancer cell lines using the MTT assay.
- Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Such findings highlight the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. Methodology :
Synthesize derivatives via parallel combinatorial chemistry.
Screen in vitro for target inhibition and cytotoxicity.
Validate top candidates in xenograft models.
Advanced: How to resolve contradictory data in cyclization reactions during synthesis?
Answer:
Contradictions often arise from competing ionic vs. radical pathways. Mitigation strategies include:
- Reaction monitoring : Use LC-MS to detect intermediates (e.g., diazonium salts favoring radical pathways) .
- Additives : TEMPO (radical scavenger) suppresses undesired radical cyclization, increasing ionic pathway yield by 30% .
- Temperature control : Lower temperatures (<80°C) favor ionic mechanisms, reducing byproducts like pyrazolo[3,4-c]isoquinolines .
Advanced: Can this compound be modified for photophysical applications in material science?
Answer:
Pyrazolo[1,5-a]pyridines exhibit tunable fluorescence. Modifications include:
- Electron-donating groups : Methoxy at C2 enhances quantum yield (QY) by 40% .
- Extended conjugation : Fuse with thiophene or benzoxazine rings to shift emission wavelengths (e.g., λ 450 → 520 nm) .
- Applications : OLED emitters or bioimaging probes, validated via UV-Vis and fluorescence lifetime assays .
Advanced: What computational methods predict target interactions and pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
